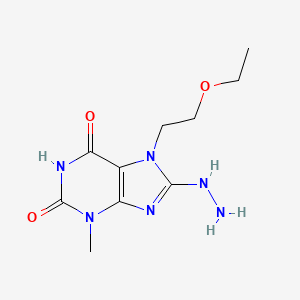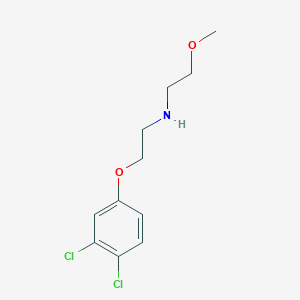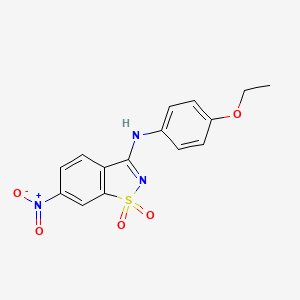![molecular formula C18H10BrClN2O3 B5229118 5-bromo-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5229118.png)
5-bromo-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of a class of enzymes known as protein kinases, which play a crucial role in many cellular processes. The compound is known to have a wide range of biochemical and physiological effects, and has been extensively studied for its potential applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 5-bromo-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide involves the inhibition of protein kinases by binding to the ATP-binding site of the enzyme. This results in the disruption of the kinase activity, leading to the inhibition of downstream signaling pathways. The compound has been shown to have high selectivity for specific kinases, making it a valuable tool for studying the role of individual kinases in cellular processes.
Biochemical and physiological effects:
This compound has a wide range of biochemical and physiological effects, depending on the specific kinase targeted. In cancer cells, the compound has been shown to inhibit cell proliferation and induce cell death. Inflammatory responses have also been shown to be reduced by the compound, making it a potential therapeutic agent for inflammatory diseases. The compound has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide in lab experiments include its high selectivity for specific kinases, its potency as an inhibitor, and its ability to penetrate cell membranes. However, the compound has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to achieve optimal results.
Orientations Futures
There are many potential future directions for the use of 5-bromo-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide in scientific research. One potential direction is the development of new derivatives of the compound with improved selectivity and potency for specific kinases. Another direction is the use of the compound in combination with other drugs to enhance its therapeutic effects. Finally, the compound may have potential applications in the development of new diagnostic tools for the detection of specific kinases in disease states.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide involves several steps, starting with the reaction of 4-chloroaniline with 2-amino-phenol to form 2-(4-chlorophenyl)-1,3-benzoxazole. This intermediate is then reacted with 5-bromofuran-2-carboxylic acid to form the final product. The synthesis process has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
5-bromo-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide has been extensively used in scientific research as a potent inhibitor of protein kinases. It has been shown to inhibit the activity of a wide range of kinases, including those involved in cancer cell proliferation, angiogenesis, and inflammation. The compound has been used to study the role of specific kinases in various cellular processes, and to identify potential targets for drug development.
Propriétés
IUPAC Name |
5-bromo-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrClN2O3/c19-16-8-7-15(24-16)17(23)21-12-5-6-14-13(9-12)22-18(25-14)10-1-3-11(20)4-2-10/h1-9H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQGNGBNTOTHPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,5-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5229039.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5229054.png)

![2-(2,6-difluorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5229067.png)
![N-(2,4-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5229075.png)
![3-fluoro-N-[1-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5229082.png)
![4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5229091.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5229104.png)
![(2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5229110.png)
![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5229122.png)
![2-bromo-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5229133.png)
